Flaccidoside III
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Overview
Description
Flaccidoside III is a flavonoid and triterpenoid compound extracted from the aerial parts of Nigella sativa (Ranunculaceae). It demonstrates inhibition of α-Glucosidase with an IC50 value of 256.7 μM and exhibits potential antioxidant and antidiabetic properties .
Preparation Methods
Flaccidoside III is typically isolated from the aerial parts of Nigella sativa through a series of extraction and purification processes. The plant material is first dried and ground, followed by extraction using solvents such as methanol or ethanol. The crude extract is then subjected to column chromatography to isolate this compound
Chemical Reactions Analysis
Flaccidoside III undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Flaccidoside III has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactions of flavonoid and triterpenoid compounds.
Biology: This compound is studied for its potential antioxidant and antidiabetic activities, making it a candidate for developing new therapeutic agents
Medicine: Research has shown that this compound has potential antidiabetic properties by inhibiting α-Glucosidase, which could be useful in managing diabetes
Industry: This compound’s antioxidant properties make it a potential additive in food and cosmetic products to enhance their stability and shelf life
Mechanism of Action
Flaccidoside III exerts its effects primarily through the inhibition of α-Glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. By inhibiting this enzyme, this compound can reduce the rate of glucose absorption in the intestines, thereby helping to manage blood glucose levels . Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .
Comparison with Similar Compounds
Flaccidoside III is similar to other triterpenoid saponins such as:
Flaccidoside II: Another triterpenoid saponin with similar antioxidant and antidiabetic properties.
Hederasaponin B: Known for its anti-inflammatory and antitumor activities.
Anhuienoside E: Exhibits significant anti-inflammatory properties.
Properties
Molecular Formula |
C59H96O26 |
---|---|
Molecular Weight |
1221.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C59H96O26/c1-24-34(63)38(67)42(71)49(78-24)83-46-29(21-61)80-48(45(74)41(46)70)77-23-30-37(66)40(69)44(73)51(81-30)85-53(75)59-17-15-54(2,3)19-26(59)25-9-10-32-56(6)13-12-33(55(4,5)31(56)11-14-58(32,8)57(25,7)16-18-59)82-52-47(35(64)27(62)22-76-52)84-50-43(72)39(68)36(65)28(20-60)79-50/h9,24,26-52,60-74H,10-23H2,1-8H3/t24-,26-,27+,28+,29+,30+,31-,32+,33-,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47+,48+,49-,50-,51-,52-,56-,57+,58+,59-/m0/s1 |
InChI Key |
JYQWZASHCQTVLM-GJHXPXPCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
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